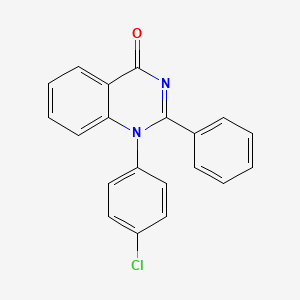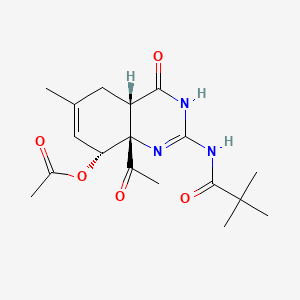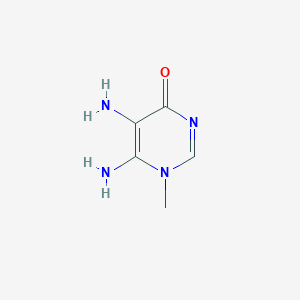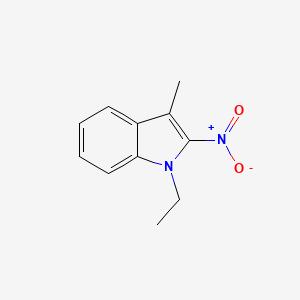![molecular formula C10H8N4O B13099750 4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)
4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes a benzene ring, an imidazole ring, and a triazine ring, with a methoxy group attached to the benzene ring. The presence of these rings and functional groups contributes to its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine typically involves the formation of the imidazole and triazine rings followed by their fusion with the benzene ring. One common method involves the reaction of 2-(halogenated alkyl)-1H-benzo[d]imidazoles with substituted phenylhydrazines to form the intermediate compounds, which are then cyclized to produce the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy group and other positions on the rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the benzene or imidazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antifungal and antimicrobial properties.
Industry: Possible applications in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine involves its interaction with biological targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity. For example, its antifungal activity may result from the inhibition of key enzymes involved in fungal cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: Lacks the methoxy group, which may affect its reactivity and biological activity.
Imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with different ring structures and properties.
Imidazo[2,1-b]thiazole: Contains sulfur in the ring system, leading to different chemical and biological properties.
Uniqueness
4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can participate in various chemical reactions and may enhance the compound’s ability to interact with biological targets.
Eigenschaften
Molekularformel |
C10H8N4O |
|---|---|
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
4-methoxy-[1,2,4]triazino[4,5-a]benzimidazole |
InChI |
InChI=1S/C10H8N4O/c1-15-10-9-12-7-4-2-3-5-8(7)14(9)6-11-13-10/h2-6H,1H3 |
InChI-Schlüssel |
URWXSJXSZIDBMU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN=CN2C1=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)

![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)
![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)

![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)



